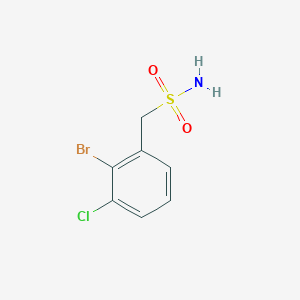

(2-Bromo-3-chlorophenyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

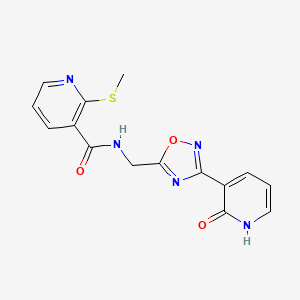

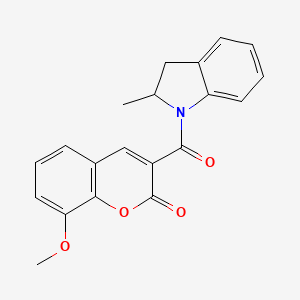

“(2-Bromo-3-chlorophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H7BrClNO2S . It has a molecular weight of 284.56 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BrClNO2S/c8-7-5(4-13(10,11)12)2-1-3-6(7)9/h1-3H,4H2,(H2,10,11,12) . This indicates that the compound contains bromine, chlorine, nitrogen, oxygen, and sulfur atoms, along with a methanesulfonamide group attached to a phenyl ring.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Chemical Synthesis and Modifications

(2-Bromo-3-chlorophenyl)methanesulfonamide and related compounds have been extensively studied for their chemical reactivity and potential applications in organic synthesis. For instance, the reactivity of N-(2-bromophenyl)-and N-(2-iodophenyl)methanesulfonamide with terminal acetylenes has been explored to achieve a one-step synthesis of 1-methylsulfonyl-indoles, demonstrating the utility of these compounds in heterocyclic chemistry and the synthesis of biologically active molecules (Sakamoto et al., 1988). Furthermore, Friedel–Crafts-type alkylation with bromodifluoro(phenylsulfanyl)methane through α-fluorocarbocations has been used to synthesize thioesters, benzophenones, and xanthones, indicating the potential for creating diverse organic frameworks and derivatives for various scientific applications (Kuhakarn et al., 2011).

Environmental and Microbial Research

Methanesulfonamide derivatives also find applications in environmental and microbial research. Studies have shown the effects of 2-Bromoethanesulfonic Acid and 2-Chloroethanesulfonic Acid on acetate utilization in methanogenic processes, offering insights into microbial metabolism and potential environmental impacts of these compounds. Such research highlights the interaction between synthetic chemicals and biological systems, contributing to our understanding of environmental biodegradation and the role of microorganisms in pollutant breakdown (Bouwer & McCarty, 1983).

Antibacterial Activity

Sulfonamide derivatives, including those related to (2-Bromo-3-chlorophenyl)methanesulfonamide, have been studied for their antibacterial properties. Research involving the synthesis and characterization of new sulfonamide derivatives and their metal complexes revealed promising antibacterial activities against both gram-positive and gram-negative bacteria. This indicates the potential therapeutic applications of these compounds in combating bacterial infections and their role in the development of new antibacterial agents (Özdemir et al., 2009).

Advanced Materials and Catalysis

The development of sufficiently chemoselective N-acylation reagents based on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides exemplifies the application of methanesulfonamide derivatives in materials science and catalysis. These reagents show good chemoselectivity, underlining their utility in the precise synthesis of complex organic molecules and materials (Kondo et al., 2000).

Safety and Hazards

Propiedades

IUPAC Name |

(2-bromo-3-chlorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO2S/c8-7-5(4-13(10,11)12)2-1-3-6(7)9/h1-3H,4H2,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXRFVXQUPLDEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Br)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)prop-2-enamide](/img/structure/B2980939.png)

![N-(3,4-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2980940.png)

![(1R,4R)-1-(((1H-benzo[d]imidazol-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2980942.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2980945.png)

![4-(azepan-1-ylsulfonyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2980953.png)

![N-Methyl-2-[3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]acetamide](/img/structure/B2980954.png)